K+ Channel-Mediated Vasodilation vs. Propranolol
In a direct head-to-head canine study, tilisolol produced coronary vasodilation via an ATP-sensitive K+ channel opening mechanism, whereas propranolol and arotinolol induced coronary vasoconstriction. Tilisolol decreased coronary vascular resistance without altering artery diameter, contrasting with propranolol and arotinolol which increased vascular resistance and decreased coronary artery diameter [1]. Pretreatment with glibenclamide, an ATP-sensitive K+ channel inhibitor, suppressed tilisolol-induced vasorelaxation in isolated rat aorta, confirming the mechanism [2]. In human forearm studies, tilisolol did not alter forearm blood flow or vascular resistance, whereas propranolol decreased blood flow and increased vascular resistance [3].
| Evidence Dimension | Coronary Vascular Resistance Change |
|---|---|
| Target Compound Data | Decreased coronary vascular resistance |
| Comparator Or Baseline | Propranolol and arotinolol: Increased coronary vascular resistance |
| Quantified Difference | Opposite directional effects (vasodilation vs. vasoconstriction) |
| Conditions | Chronically instrumented dogs; i.v. administration; tilisolol at 1-4 mg/kg |
Why This Matters
This mechanistic differentiation enables tilisolol to lower blood pressure without the peripheral vasoconstriction associated with propranolol, making it the preferred research compound for models where vascular tone preservation is critical.
- [1] Liu Q, Nakae I, Takahashi M, Takaoka A, Kinoshita M. Tilisolol hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs. Cardiovasc Drugs Ther. 1996 Mar;10(1):23-30. View Source
- [2] Sugai Y, et al. Vasorelaxant and hypotensive effects of tilisolol hydrochloride (N-696) in isolated rat thoracic aorta and pithed rats. Jpn J Pharmacol. 1991;57(3):355-363. View Source
- [3] ScienceDirect Topics. Tilisolol - Pharmacology, Toxicology and Pharmaceutical Science. Citing Imaizumi et al., 1988. View Source
